![molecular formula C17H15N3O4 B2778984 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 920438-32-0](/img/structure/B2778984.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a chemical compound that belongs to the class of oxadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to target theVascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF in endothelial cells, leading to endothelial cell proliferation, migration, and new blood vessel formation.
Mode of Action
For instance, if VEGFR2 is indeed the target, the compound might inhibit the receptor’s activity, thereby preventing the downstream effects of VEGF signaling .
Biochemical Pathways
By inhibiting VEGFR2, the compound could potentially suppress angiogenesis .
Pharmacokinetics
Similar compounds have shown to have good absorption and metabolic stability
Result of Action
This could have implications in various pathological conditions where angiogenesis plays a key role, such as cancer .
Biochemical Analysis
Biochemical Properties
It is known that similar oxadiazole derivatives have been synthesized and evaluated for their antiglycation activity . This suggests that N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide may interact with enzymes, proteins, and other biomolecules involved in glycation processes.
Cellular Effects
Based on the antiglycation activity of similar compounds, it can be hypothesized that it may influence cell function by modulating glycation processes, which could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the antiglycation activity of similar compounds, it may exert its effects at the molecular level by interacting with biomolecules involved in glycation processes, potentially inhibiting or activating certain enzymes and causing changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied
Preparation Methods
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-methoxybenzohydrazide with phenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Chemical Reactions Analysis
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer activities. N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines. A notable study highlighted that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A recent investigation reported that derivatives of oxadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like methoxy on the phenyl ring was found to enhance the antibacterial efficacy of these compounds .
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. In vivo studies demonstrated that related oxadiazole compounds could inhibit cyclooxygenase-II (COX-II), an enzyme involved in inflammatory processes, leading to reduced inflammation in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : The presence of methoxy groups on the phenyl rings has been correlated with increased biological activity due to enhanced lipophilicity and electronic effects.
- Oxadiazole Moiety : The oxadiazole ring itself is critical for biological activity; modifications to this structure can significantly alter potency and selectivity against various biological targets .
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- A study by Evren et al. (2019) synthesized novel thiazole derivatives with anticancer activity and highlighted similar structural features that enhance activity against specific cancer cell lines .
- Another research effort focused on synthesizing oxadiazole derivatives and evaluating their α-amylase inhibition properties, which provided insights into their potential use in diabetes management .
Table: Summary of Biological Activities
Comparison with Similar Compounds
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide can be compared with other oxadiazole derivatives, such as:
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: This compound is known for its hallucinogenic effects and has a different biological profile compared to this compound.
1-(2-methoxyphenyl)piperazine derivatives: These compounds are used in neuroreceptor imaging and have applications in the diagnosis and treatment of neurological disorders.
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on available literature.
Chemical Structure and Properties
The compound this compound features a unique structure that includes:
- Oxadiazole Ring : Known for diverse biological activities.
- Phenoxyacetamide Moiety : Often associated with anti-inflammatory and analgesic properties.
The molecular formula is C16H15N3O3 with a molecular weight of approximately 295.31 g/mol.
The precise mechanism of action for this compound is not fully elucidated; however, compounds with similar structures have demonstrated the following actions:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
- Receptor Binding : Interaction with various receptors that modulate cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through stress response pathways.
Cytotoxicity Studies
Recent studies have focused on the cytotoxic effects of oxadiazole derivatives. For instance, derivatives similar to this compound were evaluated for their cytotoxicity against various cancer cell lines such as L929 and A549. The findings indicated:
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
25 | L929 | 100 (24h) | Low |
25 | L929 | 200 (48h) | Low |
24 | A549 | 12 (24h) | High |
29 | A549 | 50 | High |
These results suggest that while some derivatives exhibit significant cytotoxicity, others may enhance cell viability under certain conditions .
Antimicrobial Activity
Compounds within the oxadiazole class have shown promising antimicrobial properties. The presence of the -N=CO group in the oxadiazole structure is believed to influence gene transcription related to biofilm formation in bacteria. This suggests potential applications in treating infections caused by antibiotic-resistant strains .
Case Studies and Research Findings
Several studies have highlighted the biological activities of oxadiazole derivatives:
- Anticancer Activity : Research has demonstrated that certain oxadiazole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. For example, compounds were tested against Jurkat T-cells and showed IC50 values lower than standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to modulate inflammatory responses in vitro and in vivo models .
- Structure Activity Relationship (SAR) : Studies indicate that modifications on the phenyl ring and oxadiazole moiety significantly impact biological activity. For instance, electron-withdrawing groups enhance cytotoxic effects while specific substitutions can improve receptor binding affinity .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMHYSXGHVSLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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